REACTION_CXSMILES
|
COC1C=C2C(=CC=1)C=C(B(O)O)C=C2.FC(F)(F)S(OC1C=C(F)C=CC=1[N+]([O-])=O)(=O)=O.[F:34][C:35]1[CH:36]=[CH:37][C:38]([N+:53]([O-])=O)=[C:39]([CH:41]2[CH2:50][CH2:49][C:48]3[C:43](=[CH:44][CH:45]=[C:46]([O:51][CH3:52])[CH:47]=3)[CH2:42]2)[CH:40]=1>>[F:34][C:35]1[CH:36]=[CH:37][C:38]([NH2:53])=[C:39]([C:41]2[CH:50]=[CH:49][C:48]3[C:43](=[CH:44][CH:45]=[C:46]([O:51][CH3:52])[CH:47]=3)[CH:42]=2)[CH:40]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-])(F)F
|
Name
|
2-(5-fluoro-2-nitrophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C1CC2=CC=C(C=C2CC1)OC)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)N)C1=CC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |